molecular formula C10H11NO3 B3332660 2-Methyl-5-nitro-2,3-dihydro-1h-inden-2-ol CAS No. 913296-98-7

2-Methyl-5-nitro-2,3-dihydro-1h-inden-2-ol

Cat. No.: B3332660
CAS No.: 913296-98-7
M. Wt: 193.20 g/mol
InChI Key: PIKMBXBIUSWFHK-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is a chemical compound belonging to the class of indenols, which are derivatives of indene. Indene itself is a hydrocarbon with a fused benzene and cyclopentene ring. The presence of a nitro group (-NO2) and a methyl group (-CH3) on the indene ring structure imparts unique chemical properties to this compound.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-2,3-dihydro-1H-inden-2-ol using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Reduction Reaction: Another method involves the reduction of 2-methyl-5-nitro-1H-indene-2,3-dione using reducing agents like tin (Sn) and hydrochloric acid (HCl).

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the initial formation of the indene core, followed by nitration and subsequent functional group modifications to introduce the desired substituents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-methyl-5-nitro-2,3-dihydro-1H-inden-2-one.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-methyl-5-amino-2,3-dihydro-1H-inden-2-ol.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or hydrogen (H2) and a catalyst are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed:

  • Oxidation Products: 2-methyl-5-nitro-2,3-dihydro-1H-inden-2-one

  • Reduction Products: 2-methyl-5-amino-2,3-dihydro-1H-inden-2-ol

  • Substitution Products: Various substituted indenols depending on the reagents used.

Scientific Research Applications

2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of infections and inflammation.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydro-1H-inden-2-ol: Lacks the nitro group, resulting in different chemical properties and reactivity.

  • 5-Nitro-2,3-dihydro-1H-inden-2-ol: Similar structure but without the methyl group, leading to variations in biological activity and chemical behavior.

  • 2-Methyl-5-nitro-1H-indene-2,3-dione: Contains a ketone group instead of a hydroxyl group, affecting its reactivity and applications.

Uniqueness: 2-Methyl-5-nitro-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the nitro and methyl groups on the indene ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-methyl-5-nitro-1,3-dihydroinden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-10(12)5-7-2-3-9(11(13)14)4-8(7)6-10/h2-4,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKMBXBIUSWFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268586
Record name 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913296-98-7
Record name 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913296-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-methyl-5-nitro-1H-inden-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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